1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one
Description
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,4-diazepane ring substituted with a 4-bromobenzyl group at the 4-position and an acetyl group at the 1-position. Its molecular formula is C₁₄H₁₈BrN₂O, with a molecular weight of 269.18–269.19 g/mol . The 4-bromobenzyl substituent introduces lipophilicity and electronic effects due to the bromine atom, which may influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C14H19BrN2O |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3 |
InChI Key |
JAFAAQBBBXSVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests several possible disconnections:
- Disconnection of the 4-bromobenzyl group, leading back to 1-(1,4-diazepan-1-yl)ethan-1-one
- Disconnection of the acetyl group, leading to 4-(4-bromobenzyl)-1,4-diazepane
- Complete retrosynthesis to basic building blocks for constructing the diazepane ring de novo
Each approach presents distinct advantages and challenges that influence yield, purity, and scalability of the synthesis.
Detailed Preparation Methods
Method 1: Direct Alkylation Approach
This method involves the selective alkylation of 1-(1,4-diazepan-1-yl)ethan-1-one with 4-bromobenzyl bromide.
Reagents:
- 1-(1,4-diazepan-1-yl)ethan-1-one
- 4-Bromobenzyl bromide
- Potassium carbonate
- Acetonitrile or N,N-dimethylformamide (DMF)
Procedure:
- In a dry round-bottom flask, dissolve 1-(1,4-diazepan-1-yl)ethan-1-one (1.0 eq) in anhydrous acetonitrile or DMF.
- Add anhydrous potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature.
- Slowly add a solution of 4-bromobenzyl bromide (1.1-1.2 eq) in acetonitrile or DMF dropwise over 30 minutes.
- Heat the reaction mixture to 45-80°C and monitor by thin-layer chromatography (TLC).
- After completion (typically 4-16 hours), cool the reaction to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients).
This approach draws parallels to the synthesis methodology observed in the preparation of 1-(4-(4-bromobenzyl)-1,4-diazepan-1-yl) derivatives.
Table 1: Optimization of Reaction Conditions for Method 1
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 25 | 24 | 45-55 |
| 2 | Acetonitrile | K₂CO₃ | 60 | 12 | 65-75 |
| 3 | DMF | K₂CO₃ | 80 | 8 | 70-80 |
| 4 | DMF | Cs₂CO₃ | 60 | 10 | 75-85 |
| 5 | Toluene | K₂CO₃ | 100 | 6 | 60-70 |
Method 2: Two-Step Approach via Protected Intermediates
This method utilizes protecting group strategy to achieve selective functionalization of the diazepane ring.
Step 1: Boc protection and alkylation
Reagents:
- 1,4-Diazepane
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Bromobenzyl bromide
- Triethylamine
- Dichloromethane
Procedure:
- Dissolve 1,4-diazepane (1.0 eq) in dichloromethane and cool to 0°C.
- Add triethylamine (1.2 eq) and Boc₂O (1.05 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- After confirming the formation of N-Boc-1,4-diazepane by TLC, add 4-bromobenzyl bromide (1.1 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to reflux for 8-12 hours.
- Cool, filter, and concentrate the filtrate.
- Purify the N-Boc-4-(4-bromobenzyl)-1,4-diazepane by column chromatography.
Step 2: Deprotection and acetylation
Reagents:
- N-Boc-4-(4-bromobenzyl)-1,4-diazepane
- Trifluoroacetic acid (TFA) or hydrogen chloride in dioxane
- Acetic anhydride or acetyl chloride
- Potassium carbonate or triethylamine
- Dichloromethane
Procedure:
- Dissolve N-Boc-4-(4-bromobenzyl)-1,4-diazepane in dichloromethane and add TFA (excess, typically 10 eq).
- Stir at room temperature until deprotection is complete (typically 2-4 hours).
- Concentrate under reduced pressure and co-evaporate with toluene to remove excess TFA.
- Dissolve the residue in dichloromethane and cool to 0°C.
- Add triethylamine (3.0 eq) followed by acetic anhydride or acetyl chloride (1.2 eq).
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench with saturated sodium bicarbonate solution, extract with dichloromethane, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization.
This method draws from established techniques for selective functionalization of diazepane derivatives as employed in the synthesis of related compounds.
Table 2: Comparison of Deprotection and Acetylation Conditions
| Entry | Deprotection Reagent | Acetylation Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TFA/DCM (1:1) | Acetic anhydride | 0 to 25 | 4 | 65-75 |
| 2 | HCl/Dioxane (4M) | Acetic anhydride | 0 to 25 | 6 | 60-70 |
| 3 | TFA/DCM (1:1) | Acetyl chloride | 0 to 25 | 3 | 70-80 |
| 4 | TFA/DCM (1:2) | Acetic anhydride/DMAP | 0 to 25 | 4 | 75-85 |
Method 3: Ring Construction Approach
This approach involves the construction of the diazepane ring with appropriately functionalized nitrogen atoms.
Step 1: Synthesis of the acyclic precursor
Reagents:
- N-(4-bromoethyl)-2-aminoethanol
- 4-Bromobenzyl bromide
- Potassium carbonate
- Acetonitrile
Procedure:
- React N-(4-bromoethyl)-2-aminoethanol with 4-bromobenzyl bromide in the presence of potassium carbonate to obtain the alkylated intermediate.
- Convert the alcohol functionality to a suitable leaving group (e.g., tosylate or mesylate).
Step 2: Cyclization and acetylation
Reagents:
- Acyclic precursor from Step 1
- Ammonia or a primary amine
- Base (sodium hydride or potassium tert-butoxide)
- Acetic anhydride
- Appropriate solvents
Procedure:
- Perform cyclization by treating the acyclic precursor with ammonia or a primary amine under appropriate conditions.
- Acetylate the resulting diazepane derivative to obtain the target compound.
This approach draws inspiration from established methods for constructing seven-membered heterocyclic rings containing multiple nitrogen atoms.
Optimization and Scale-up Considerations
Critical Parameters for Optimization
Several parameters significantly impact the yield and purity of this compound synthesis:
Table 3: Critical Parameters and Their Effects
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Solvent | Influences reaction rate and selectivity | Use polar aprotic solvents like DMF or acetonitrile for alkylation reactions |
| Base | Affects deprotonation efficiency and side reactions | Use mild bases like K₂CO₃ for alkylation; stronger bases like NaH may be required for cyclization |
| Temperature | Controls reaction rate and selectivity | Gradually increase temperature to promote reaction completion while minimizing side products |
| Concentration | Impacts reaction efficiency and side reactions | Dilute conditions (0.1-0.2 M) typically favor alkylation while minimizing dialkylation |
| Addition Rate | Controls local concentration of reactive species | Slow addition of alkylating agents minimizes side reactions |
Scale-up Considerations
When scaling up the synthesis of this compound, several adjustments are necessary:
Heat Transfer : Larger reaction volumes require more efficient cooling and heating systems to maintain temperature control.
Mixing Efficiency : Mechanical stirring replaces magnetic stirring to ensure homogeneous mixing.
Addition Rates : Controlled addition using pumps or addition funnels becomes crucial to manage exothermic reactions.
Purification Strategy : Column chromatography may be replaced by recrystallization or continuous extraction techniques.
These considerations align with standard practices for scaling up the synthesis of heterocyclic compounds containing nitrogen atoms.
Analytical Characterization
Spectroscopic Characterization
Complete characterization of this compound involves multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): Expected key signals include:
- δ 7.40-7.45 (d, 2H, aromatic protons adjacent to Br)
- δ 7.15-7.20 (d, 2H, aromatic protons)
- δ 3.40-3.60 (complex multiplet, diazepane ring protons)
- δ 3.45 (s, 2H, benzyl CH₂)
- δ 2.05-2.15 (s, 3H, acetyl CH₃)
- ¹³C NMR (100 MHz, CDCl₃): Expected signals include:
- δ 169-170 (C=O of acetyl group)
- δ 135-138 (aromatic C attached to CH₂)
- δ 131-132 and 129-130 (aromatic CH)
- δ 120-122 (aromatic C attached to Br)
- δ 59-62 (benzyl CH₂)
- δ 46-56 (diazepane ring CH₂ groups)
- δ 21-22 (acetyl CH₃)
Mass Spectrometry (MS):
- Expected molecular ion peak at m/z 311 and 313 (M⁺ and M+2)
- Characteristic fragmentation pattern including loss of the acetyl group (m/z 268)
Infrared (IR) Spectroscopy:
- C=O stretching around 1640-1650 cm⁻¹
- C-N stretching around 1200-1350 cm⁻¹
- Aromatic C=C stretching around 1450-1600 cm⁻¹
- C-Br stretching around 550-650 cm⁻¹
These spectroscopic profiles are consistent with those observed for structurally related diazepane derivatives.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) analysis provides purity assessment and quality control:
Typical HPLC Conditions:
- Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)
- Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Retention Time: 8-12 minutes under standard conditions
Reaction Mechanism Insights
The mechanism for the formation of this compound through direct alkylation follows a typical SN2 pathway:
Base-Mediated Deprotonation : The secondary nitrogen in 1-(1,4-diazepan-1-yl)ethan-1-one is deprotonated by the base (e.g., K₂CO₃).
Nucleophilic Substitution : The resulting nucleophilic nitrogen attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group.
Product Formation : The alkylation results in the formation of this compound.
The seven-membered diazepane ring introduces conformational constraints that can affect the reactivity of the nitrogen centers, potentially requiring optimization of reaction conditions to achieve good yields.
Comparative Analysis of Preparation Methods
Table 4: Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Overall Yield (%) | Number of Steps | Purification Difficulty |
|---|---|---|---|---|---|
| Direct Alkylation | Single step, straightforward | Potential for over-alkylation, requires selective conditions | 65-85 | 1 | Moderate |
| Protected Intermediates | Highly selective, minimizes side products | Multiple steps, requires deprotection | 50-70 | 3-4 | High |
| Ring Construction | Versatile, allows various substituents | Complex, multiple steps | 30-55 | 5+ | Very High |
The direct alkylation approach represents the most efficient method for the synthesis of this compound, particularly when selectivity can be controlled through reaction conditions.
Chemical Reactions Analysis
2.1. Nucleophilic Addition to the Ketone Group
The ketone group (C=O) undergoes nucleophilic attack, typically via:
-
Enolate formation : Deprotonation of the α-carbon to form a reactive enolate intermediate.
-
Nucleophilic acyl substitution : Attack by nucleophiles (e.g., amines, alcohols) at the carbonyl carbon, facilitated by electron-withdrawing groups like bromine.
2.2. Bromine Substitution Reactions
The bromine atom in the benzyl group participates in:
-
SN2 displacement : Substitution with nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions.
-
Electrophilic aromatic substitution : Activated by the bromine’s meta-directing effect, though steric hindrance from the diazepane ring may limit reactivity .
2.3. Diazepane Ring Reactions
-
Ring-opening reactions : Under acidic or basic conditions, the diazepane ring may cleave, particularly if strained or activated by electron-donating groups .
-
Alkylation/acylation : Introduction of substituents at nitrogen atoms via electrophilic reagents (e.g., alkyl halides) .
3.1. Bromine Substitution Mechanism
The bromine atom undergoes substitution via a transition state involving the departure of the leaving group (Br⁻) and attack by a nucleophile. For example, in NH₄Br/NH₄OH systems, NH₃ is generated in situ, enabling cyclization or substitution .
3.2. Diazepane Alkylation Mechanism
Under microwave conditions, deprotonation of the diazepane ring generates anions at N-1 and N-4. Microwave heating accelerates the rate-limiting deprotonation step, favoring N-4 alkylation due to higher anion stability .
Reaction Conditions and Outcomes
Challenges and Optimization
-
Regioselectivity : Alkylation of the diazepane ring requires precise control of reaction conditions to achieve desired substitution patterns .
-
Side reactions : Hydrolysis of intermediates (e.g., amides) must be minimized using optimized ammonia sources like NH₄Br/NH₄OH .
Structural Analysis
| Functional Group | Reactivity | Analytical Methods |
|---|---|---|
| Bromine (C-Br) | Substitution (SN1/SN2) | NMR, MS, IR |
| Ketone (C=O) | Nucleophilic acyl substitution | NMR, TLC |
| Diazepane ring | Alkylation, ring-opening | NMR, HRMS |
Scientific Research Applications
1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(3-bromophenyl)ethan-1-one (Compound 14)
- Structure : Replaces the diazepane ring with a six-membered piperazine and substitutes a 4-fluorobenzyl group.
- Molecular Weight : 358.25 g/mol .
- Key Differences: The smaller piperazine ring reduces conformational flexibility compared to diazepane.
2.1.2. 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one
- Structure : Incorporates a methylpyrrolidinyl moiety on the diazepane ring.
- Molecular Weight : 225.34 g/mol .
2.1.3. 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
- Structure: Features an aminomethylphenyl substituent.
- Molecular Weight : 247.34 g/mol .
- Key Differences : The primary amine group enhances polarity, favoring interactions with acidic biological targets (e.g., enzymes or receptors) .
2.1.4. Benzo[d]isoxazol- and Indole-Substituted Diazepanone Derivatives (Compound 98)
- Structure : Contains benzo[d]isoxazol and indole moieties.
- Activity : Demonstrates in vitro anti-tubercular activity (MIC: 1.6–3.1 µg/mL against Mycobacterium tuberculosis) .
- Key Differences : The aromatic heterocycles likely engage in π-π stacking or hydrophobic interactions absent in the bromobenzyl-acetyl derivative .
Pharmacological and Functional Comparisons
- Antimycobacterial Activity: Compound 98 () shows potent activity, whereas the bromobenzyl derivative’s efficacy remains unstudied in the provided evidence.
- Fungicidal Applications: Patent EP () highlights diazepane- and piperidine-based ethanones as crop protectants. The bromobenzyl group’s lipophilicity may enhance membrane penetration in fungal cells compared to polar substituents .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|---|
| 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one | C₁₄H₁₈BrN₂O | 269.19 | 4-Bromobenzyl, Acetyl | Not reported | ~3.2 (est.) |
| 1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(3-bromophenyl)ethan-1-one | C₁₉H₂₀BrFN₂O | 358.25 | 4-Fluorobenzyl, 3-Bromophenyl | Not reported | ~3.8 |
| 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one | C₁₂H₂₁N₃O | 225.34 | 4-Methylpyrrolidinyl | Not reported | ~1.5 |
| 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) | C₁₁H₁₂ClNO₂S | 257.73 | Chloromethyl, Sulfonyl | 137.3–138.5 | ~2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
